molecular formula C12H16N2O2S B12894761 4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide CAS No. 57988-74-6

4-Methyl-N-(1-pyrrolidinylmethylene)benzenesulfonamide

Cat. No.: B12894761
CAS No.: 57988-74-6
M. Wt: 252.33 g/mol
InChI Key: YZVBSAOKNFRSSD-JLHYYAGUSA-N
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Description

4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide is an organic compound with the molecular formula C12H16N2O2S. It is a sulfonamide derivative, characterized by the presence of a pyrrolidine ring attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(pyrrolidin-1-ylmethylene)benzenesulfonamide is unique due to its specific structural features, such as the pyrrolidine ring and the sulfonamide group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

57988-74-6

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

(NE)-4-methyl-N-(pyrrolidin-1-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-11-4-6-12(7-5-11)17(15,16)13-10-14-8-2-3-9-14/h4-7,10H,2-3,8-9H2,1H3/b13-10+

InChI Key

YZVBSAOKNFRSSD-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/N2CCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CN2CCCC2

Origin of Product

United States

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